molecular formula C23H29Cl2N3O4 B1302554 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride CAS No. 204320-65-0

4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride

Cat. No. B1302554
CAS RN: 204320-65-0
M. Wt: 482.4 g/mol
InChI Key: YPIAQRIOWDEWLP-UHFFFAOYSA-N
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Description

4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride is a biochemical compound with the molecular formula C23H27N3O4 • 2 HCl . It has a molecular weight of 482.40 . This compound is used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to an acetic acid group and an Fmoc-protected aminoethyl group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

properties

IUPAC Name

2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]piperazin-1-yl]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4.2ClH/c27-22(28)15-26-13-11-25(12-14-26)10-9-24-23(29)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;;/h1-8,21H,9-16H2,(H,24,29)(H,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIAQRIOWDEWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373256
Record name {4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204320-65-0
Record name {4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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